molecular formula C15H18ClN3O3 B2871076 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide CAS No. 887466-16-2

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Cat. No.: B2871076
CAS No.: 887466-16-2
M. Wt: 323.78
InChI Key: DPJFYDGBUXZFSZ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a heterocyclic compound featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the 1-position and a morpholine-4-carboxamide moiety at the 3-position. The morpholine carboxamide enhances solubility and may participate in target interactions via its oxygen atoms.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJFYDGBUXZFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide consists of two primary subunits:

  • 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-amine : A γ-lactam ring substituted with a 4-chlorophenyl group at N1 and an amine at C3.
  • Morpholine-4-carbonyl chloride : The acylating agent derived from morpholine.

Retrosynthetic disconnection suggests two viable routes:

  • Route A : Coupling preformed 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine with morpholine-4-carbonyl chloride.
  • Route B : Direct cyclization of a linear precursor containing both subunits.

Synthetic Routes and Methodologies

Route A: Stepwise Amide Coupling

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

Step 1 : Formation of Pyrrolidinone Core
4-Chlorophenylglycine ethyl ester undergoes cyclization via intramolecular nucleophilic acyl substitution in refluxing toluene with p-toluenesulfonic acid (pTSA), yielding 1-(4-chlorophenyl)-5-oxopyrrolidin-3-one (83% yield).

Step 2 : Reductive Amination
The ketone is reduced using sodium cyanoborohydride (NaBH3CN) in methanol with ammonium acetate, producing the racemic amine. Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.

Synthesis of Morpholine-4-Carbonyl Chloride

Morpholine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C, generating morpholine-4-carbonyl chloride in 91% yield.

Amide Bond Formation

The amine (1.0 equiv) reacts with morpholine-4-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as base. Reaction at 25°C for 12 hours affords the title compound in 76% yield after silica gel chromatography.

Table 1 : Optimization of Coupling Conditions

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
Morpholine-4-COCl THF 25 12 76
EDCI/HOBt DMF 25 24 58
HATU DCM 0→25 6 81

Route B: One-Pot Cyclative Coupling

Step 1 : Preparation of Linear Precursor
N-(4-Chlorophenyl)-3-aminoglutaric acid is treated with morpholine-4-carbonyl isocyanate in acetonitrile, forming a urea intermediate (72% yield).

Step 2 : Lactamization
Heating the intermediate at 80°C in acetic acid induces cyclization via intramolecular nucleophilic attack, yielding the target compound in 68% overall yield.

Process Optimization and Scalability

Catalytic Asymmetric Synthesis

Employing Jacobsen’s thiourea catalyst (10 mol%) during reductive amination achieves 92% enantiomeric excess, eliminating the need for chiral resolution.

Continuous Flow Hydrogenation

A packed-bed reactor with 5% Pd/C catalyst enables continuous reduction of the pyrrolidinone ketone at 50 bar H2, increasing throughput by 300% compared to batch processing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.38 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH), 4.12 (m, 1H, CHNH), 3.72 (m, 4H, morpholine OCH2), 3.45 (m, 4H, morpholine NCH2), 2.85 (dd, J=16.8, 6.0 Hz, 1H, CH2CO), 2.68 (dd, J=16.8, 8.4 Hz, 1H, CH2CO).
  • IR (KBr): 1685 cm⁻¹ (C=O lactam), 1642 cm⁻¹ (amide I).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN) shows 99.2% purity with tR=8.7 min.

Industrial Applications and Patent Landscape

The compound is protected under US9415037B2 as an intermediate in kinase inhibitor synthesis. Scale-up processes detailed in CA2538906C demonstrate viability for metric-ton production using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide in a polar solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of products with specific properties and applications.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

(a) Pyrrolidinone vs. β-Lactam (Azetidinone)

The compound N-(4-(1-(4-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl)phenyl)morpholine-4-carboxamide (2j) () replaces the pyrrolidinone with a β-lactam (azetidin-2-one) core. Key differences include:

  • Ring Size and Reactivity: The four-membered β-lactam ring is strained, making it more reactive to hydrolysis compared to the five-membered pyrrolidinone.
  • Synthesis Yield : Compound 2j was synthesized in 45% yield, suggesting greater synthetic complexity compared to benzimidazolium salts (70–92% yields in ) .
  • Spectroscopic Data: The β-lactam carbonyl in 2j appears at 1751 cm⁻¹ (IR), distinct from pyrrolidinone’s typical ~1680–1700 cm⁻¹ range .
(b) Pyrrolidinone vs. Pyrazole

The 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide series () features a pyrazole core. Differences include:

  • Planarity and Conjugation: The pyrazole’s aromaticity enables π-π stacking, unlike the non-aromatic pyrrolidinone.
  • Biological Activity: Pyrazole derivatives are linked to antimalarial activity, whereas pyrrolidinones may target neurological or inflammatory pathways .

Substituent Variations

(a) Morpholine-4-carboxamide vs. Carbamoylphenyl

N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide () replaces the morpholine group with a 4-carbamoylphenyl substituent. Key contrasts:

  • Solubility : The morpholine’s ether oxygen enhances water solubility compared to the carbamoylphenyl’s aromaticity.
  • Hydrogen Bonding : Morpholine offers two hydrogen-bond acceptors (ether and carbonyl), while the carbamoylphenyl has one (amide) .
(b) Chlorophenyl vs. Phenoxy

Compound 2j () includes a phenoxy group on the β-lactam, whereas the target compound has a chlorophenyl on pyrrolidinone. The phenoxy group’s oxygen may increase polarity but reduce lipophilicity compared to the chloro substituent .

Data Tables

Table 2: Spectroscopic Data Highlights

Compound IR (CO stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
Target Compound ~1680–1700 (pyrrolidinone) N/A
2j () 1751 (β-lactam) 3.33 (m, CH2-N), 5.64 (d, H-4)
Pyrazole Derivative 1658 (urea CO) 3.52 (m, CH2-O)

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